![molecular formula C9H10N2O2 B014837 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 63388-01-2](/img/structure/B14837.png)

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A noteworthy synthesis approach is the one-pot synthesis technique, which combines multiple reactants to form the desired product in a single reaction vessel, enhancing efficiency and yield. An example includes the formation of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles through the reaction of o-phenylenediamine with substituted aromatic aldehydes, facilitated by catalysts such as 1-heptanesulfonic acid sodium salt in a mixture of acetonitrile and water (Jadhav et al., 2009).

Wissenschaftliche Forschungsanwendungen

-

Metal–Organic Frameworks (MOFs)

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .

- These MOFs demonstrated temperature- and humidity-dependent proton conductivities .

- The best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .

-

Energetic Ionic Liquids (EILs)

- A series of imidazolium EILs with a nitrooxyethyl or hydroxyethyl side chain in their cations were synthesized .

- These EILs were fully characterized by FT-IR, UV/Vis, ESI-MS, 1H NMR, 13C NMR, or elemental analysis .

- The thermal properties of the EILs were investigated via differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA) .

- The detonation velocities of ionic liquids are 6.84-7.63 km s−1, which are between those of TNT and RDX .

-

Epoxy Curing Agents

-

Metal–Organic Frameworks (MOFs)

- Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .

- The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .

- These MOFs demonstrated temperature- and humidity-dependent proton conductivities .

- The best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .

-

Energetic Ionic Liquids (EILs)

- A series of imidazolium EILs with a nitrooxyethyl or hydroxyethyl side chain in their cations were synthesized .

- These EILs were fully characterized by FT-IR, UV/Vis, ESI-MS, 1H NMR, 13C NMR, or elemental analysis .

- The thermal properties of the EILs were investigated via differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA) .

- The detonation velocities of ionic liquids are 6.84-7.63 km s−1, which are between those of TNT and RDX .

-

Epoxy Curing Agents

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONXBNQBUCKCLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400048 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

63388-01-2 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

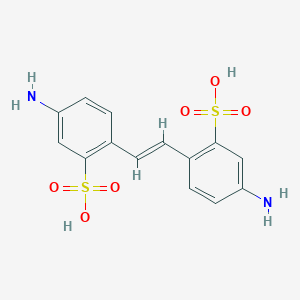

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)